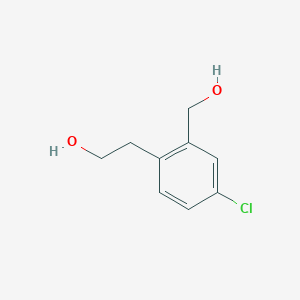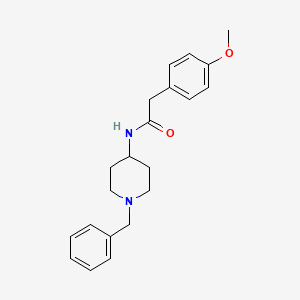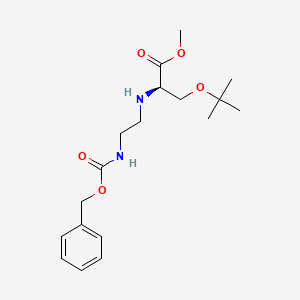
METHYL N-(2-(((BENZYLOXY)CARBONYL)AMINO)ETHYL)-O-(TERT-BUTYL)-D-SERINATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate is a complex organic compound that features a benzyloxycarbonyl-protected amino group and a t-butoxy-protected carboxyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate typically involves multiple steps, starting with the protection of amino and carboxyl groups. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group, while the t-butoxy group is used to protect the carboxyl group. The synthesis may involve the following steps:
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the carboxyl group: The carboxyl group is protected using t-butyl chloroformate in the presence of a base.
Coupling reaction: The protected amino acid is then coupled with the appropriate amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the free amino and carboxyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Free amino acids and alcohols.
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Substitution: Substituted amines or amides.
Scientific Research Applications
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and t-butoxy groups can be selectively removed to expose reactive sites that interact with the target molecules. This interaction can inhibit or modify the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate
- ®-2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)ethyl acetate
Uniqueness
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate is unique due to its specific combination of protective groups and its ability to undergo selective deprotection. This allows for precise control over its reactivity and interaction with molecular targets, making it a valuable tool in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C18H28N2O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (2R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(phenylmethoxycarbonylamino)ethylamino]propanoate |
InChI |
InChI=1S/C18H28N2O5/c1-18(2,3)25-13-15(16(21)23-4)19-10-11-20-17(22)24-12-14-8-6-5-7-9-14/h5-9,15,19H,10-13H2,1-4H3,(H,20,22)/t15-/m1/s1 |
InChI Key |
MHPCBIJMLFLPKV-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)OC)NCCNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)NCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


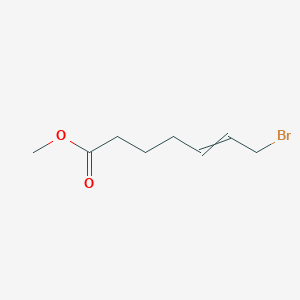
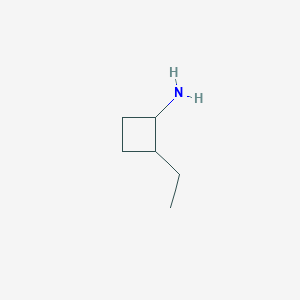
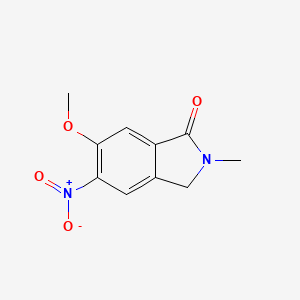
![3-(6-Methoxy-[1,5]naphthyridin-4-yl)-prop-2-yn-1-ol](/img/structure/B8469492.png)
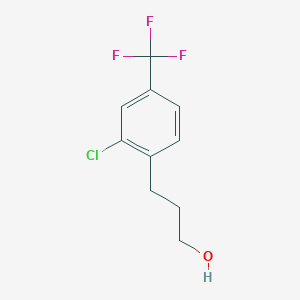
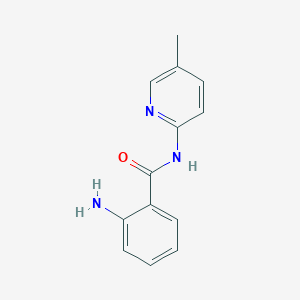
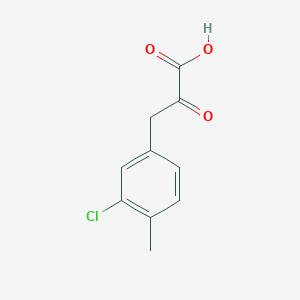

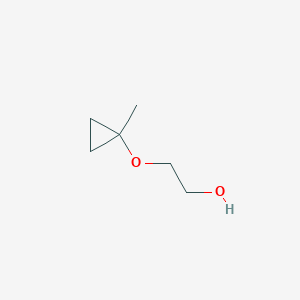
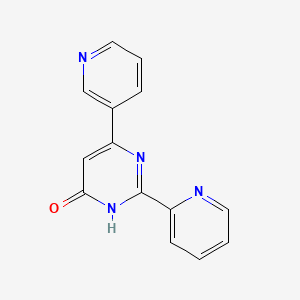
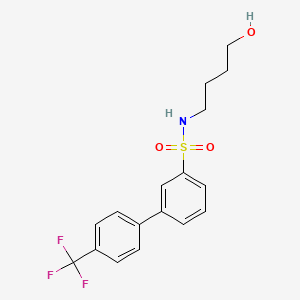
![1H-Imidazole, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B8469568.png)
